molecular formula C13H16N2O B2834999 2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile CAS No. 1882076-94-9

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile

Cat. No.: B2834999
CAS No.: 1882076-94-9
M. Wt: 216.284
InChI Key: UFRKKVUGURUBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a hydroxy group, along with an acetonitrile group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile typically involves the reaction of 4-hydroxy-1-phenylpiperidine with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy group and the phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-1-benzylpiperidin-4-yl)acetonitrile
  • 2-(4-Hydroxy-1-phenylpiperidin-4-yl)propionitrile
  • 2-(4-Hydroxy-1-phenylpiperidin-4-yl)butyronitrile

Uniqueness

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both a hydroxy group and a nitrile group allows for diverse chemical reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRKKVUGURUBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC#N)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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